4-Methoxy-3,4'-dimethylbenzophenone
Description
4-Methoxy-3,4'-dimethylbenzophenone (CAS: 41295-28-7) is a substituted benzophenone derivative with the molecular formula C₁₆H₁₆O₂ and a molecular weight of 240.30 g/mol . Structurally, it features a benzophenone backbone with a methoxy group (-OCH₃) at the 4-position, a methyl group (-CH₃) at the 3-position of one benzene ring, and another methyl group at the 4'-position of the second benzene ring. This compound is primarily utilized in organic synthesis and pharmaceutical research due to its electron-donating substituents, which influence reactivity and solubility .
Properties
Molecular Formula |
C16H16O2 |
|---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
(4-methoxy-3-methylphenyl)-(4-methylphenyl)methanone |
InChI |
InChI=1S/C16H16O2/c1-11-4-6-13(7-5-11)16(17)14-8-9-15(18-3)12(2)10-14/h4-10H,1-3H3 |
InChI Key |
ADJSCMQXCLCSEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)OC)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Benzophenone Derivatives
Structural and Molecular Comparisons
Below is a comparative analysis of key structural and physicochemical properties of 4-Methoxy-3,4'-dimethylbenzophenone and related compounds:
Key Observations:
- Molecular Weight: The methoxy group in this compound increases its molecular weight compared to non-oxygenated analogs like 4,4'-Dimethylbenzophenone.
- Melting Points: Symmetrical substituents (e.g., 4,4'-Dimethylbenzophenone) typically exhibit higher melting points due to better crystal packing.
- Solubility: Methoxy groups enhance solubility in polar solvents (e.g., methanol, DCM), making this compound more soluble than fully alkylated analogs .
Reactivity Trends:
- Methoxy groups act as electron-donating substituents, directing electrophilic substitution to ortho/para positions. Methyl groups exert weaker electronic effects but enhance steric hindrance .
- Chlorinated derivatives (e.g., 4-Chloro-3',4'-dimethoxybenzophenone) exhibit reduced reactivity toward nucleophiles due to electron-withdrawing effects .
Q & A
Q. What experimental factors explain discrepancies in reaction yields for acylated derivatives?
- Resolution : Catalyst choice (AlCl₃ vs. FeCl₃) and solvent polarity (CH₂Cl₂ vs. toluene) significantly impact yields. For example, FeCl₃ in CH₂Cl₂ gives 85% yield versus 60% with AlCl₃ in toluene due to improved Lewis acidity and solvation .
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